

In-Depth Technical Guide: CL4F8-6 for Advanced mRNA Delivery

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Compound of Interest

Compound Name: CL4F8-6

Cat. No.: B10855904

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This technical guide provides a comprehensive overview of the ionizable cationic lipid **CL4F8-6**, a key component in the formulation of lipid nanoparticles (LNPs) for therapeutic mRNA delivery. This document details its chemical properties, experimental applications, and relevant protocols for its use in research and development.

Core Properties of CL4F8-6

CL4F8-6 is a branched, ionizable cationic lipid that has demonstrated high efficacy in the formulation of LNPs for in vivo mRNA delivery, particularly for applications such as CRISPR/Cas9-mediated gene editing.^[1] Its structural characteristics are optimized for stability, fusogenicity, and functional delivery of mRNA payloads.

Property	Value	Reference(s)
CAS Number	2766493-12-1	[1][2]
Molecular Weight	808.4 g/mol	[1][2]
Molecular Formula	C ₅₁ H ₁₀₁ NO ₅	[1]
Formal Name	7-(4-(dipropylamino)butyl)-7-hydroxytridecane-1,13-diyl bis(2-hexyloctanoate)	[1]
pKa	6.14	[1]
Physical Form	Colorless to light yellow liquid	
Solubility	Soluble in ethanol (e.g., 10 mg/ml)	[1]
Storage	Store at -20°C for long-term stability.	[1][2]

Application in CRISPR/Cas9 Gene Editing

A significant application of **CL4F8-6** is in the delivery of mRNA encoding for the Cas9 nuclease and a single-guide RNA (sgRNA) to target specific genes for knockout. In preclinical studies, LNPs formulated with **CL4F8-6** have been used to target the transthyretin (Ttr) gene in mice. Intravenous administration of these LNPs resulted in a significant reduction of serum TTR protein levels, demonstrating the potential of this lipid for therapeutic gene editing applications. [1][3]

In Vivo Efficacy of CL4F8-6 LNPs for Ttr Gene Editing

Payload	Cas9 mRNA and sgRNA targeting Ttr
Dose	2.5 mg/kg
Genome Editing Efficiency	54%
Protein Reduction (TTR)	77%

Data from Hashiba, K., et al. (2022). Small Science.

Experimental Protocols

The following are generalized protocols for the formulation, characterization, and in vivo application of **CL4F8-6**-based LNPs, based on established methodologies in the field.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formulated using a microfluidic mixing device, which allows for rapid and controlled mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase.

Materials:

- **CL4F8-6** in ethanol
- Cholesterol in ethanol
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
- DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol
- mRNA (e.g., Cas9 mRNA and sgRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Prepare the lipid stock solution in ethanol by combining **CL4F8-6**, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).
- Prepare the aqueous phase by dissolving the mRNA payload in the acidic buffer.
- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
- Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.
- The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
- Sterilize the final LNP formulation by passing it through a 0.22 μm filter.

LNP Characterization

The physicochemical properties of the formulated LNPs should be characterized to ensure quality and consistency.

Methods:

- Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). LNPs are diluted in PBS for analysis. Typical sizes range from 80-100 nm with a PDI below 0.2.[4]
- Zeta Potential: Determined by electrophoretic light scattering. This measurement indicates the surface charge of the nanoparticles and is typically performed in a low ionic strength buffer.[4]
- mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated mRNA. [4]

In Vivo Administration and Efficacy Assessment

Animal Model:

- BALB/c or C57BL/6 mice are commonly used. All animal experiments should be conducted in accordance with approved institutional guidelines.

Procedure:

- Dilute the sterile LNP formulation in sterile PBS to the desired final concentration for injection.
- Administer the LNPs to the mice via intravenous (IV) tail vein injection. The dosage will depend on the specific study, but a range of 0.5 to 2.5 mg/kg of total mRNA is often used.
- Monitor the animals for any adverse effects.
- At a predetermined time point post-injection (e.g., 9 and 30 days for TTR knockdown studies), collect blood samples via cardiac puncture or another appropriate method.
- Isolate serum from the blood samples.

Quantification of Serum Transthyretin (TTR) by ELISA

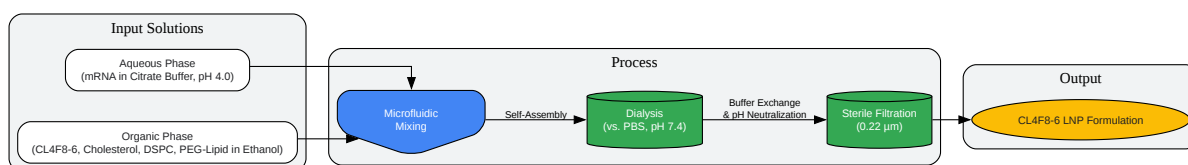
Procedure:

- Use a commercially available mouse TTR ELISA kit.
- Prepare the serum samples and standards according to the kit's protocol. This typically involves diluting the serum samples.
- Add the prepared standards and samples to the wells of the ELISA plate.
- Follow the kit's instructions for incubation, washing steps, and addition of detection antibodies and substrate.
- Read the absorbance of the wells at the specified wavelength (e.g., 450 nm) using a microplate reader.

- Calculate the concentration of TTR in the samples by comparing their absorbance to the standard curve. The reduction in TTR levels in the treated group compared to a control group indicates the efficacy of the gene knockdown.[2][5][6]

Visualized Workflows and Pathways

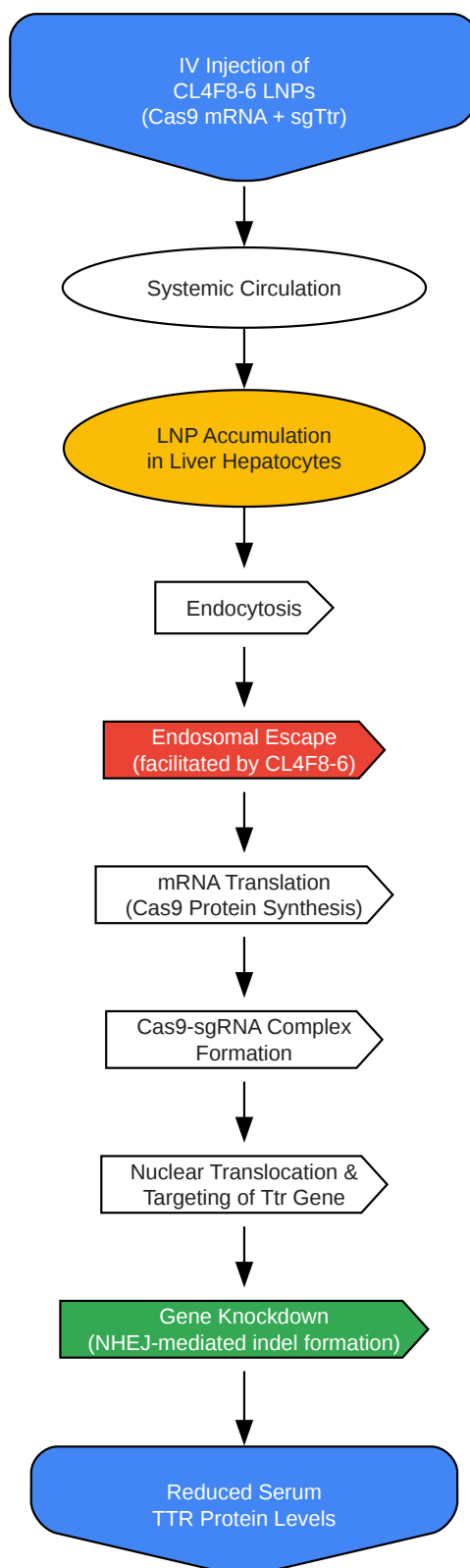
LNP Formulation via Microfluidic Mixing



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Caption: Workflow for the formulation of **CL4F8-6** lipid nanoparticles.

In Vivo CRISPR/Cas9 Gene Editing Workflow



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Caption: Cellular mechanism of **CL4F8-6** LNP-mediated gene editing in vivo.

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